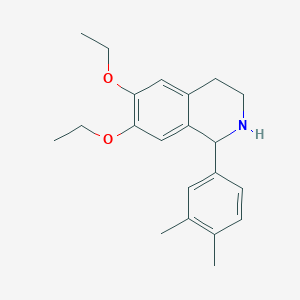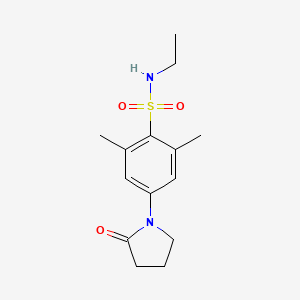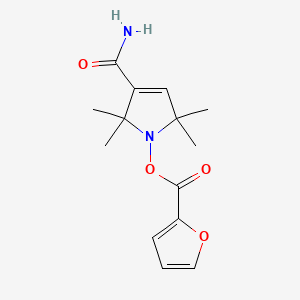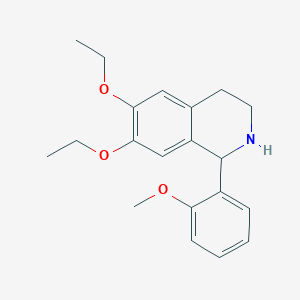![molecular formula C28H28ClN3OS B15006260 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE can be achieved through multiple synthetic routes. Common methods include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Melted metal salts form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts dissolved in water form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted triazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as antifungal or anticancer agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Used in the development of new materials with specific properties.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexane: A common cycloalkane with a similar cyclic structure.
Chlorpheniramine: A histamine H1 receptor antagonist with a similar chlorophenyl group.
Chlorpromazine: A phenothiazine antipsychotic with a similar chlorophenyl group.
Uniqueness: What sets 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28ClN3OS |
|---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C28H28ClN3OS/c29-26-14-8-7-11-23(26)20-34-28-31-30-27(32(28)24-12-5-2-6-13-24)19-33-25-17-15-22(16-18-25)21-9-3-1-4-10-21/h2,5-8,11-18,21H,1,3-4,9-10,19-20H2 |
InChI Key |
LRIGFVMVOUISOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}acetamide](/img/structure/B15006183.png)
![4-{(E)-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B15006192.png)
![3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione](/img/structure/B15006199.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide](/img/structure/B15006201.png)

![N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B15006222.png)

![7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006239.png)


![7-(Adamantan-1-YL)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B15006254.png)
![6-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006265.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B15006269.png)

